molecular formula C23H34F3N3O5 B12632585 Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B12632585
M. Wt: 489.5 g/mol
InChI Key: HPKMEFIHEQLMKG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxypropan-2-yl moiety, a trifluoroacetyl group, and a methylpiperazinyl group attached to a benzoate core

Preparation Methods

The synthesis of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the benzoate core, followed by the introduction of the tert-butyl group, the dimethoxypropan-2-yl moiety, and the trifluoroacetyl group. The final step involves the attachment of the methylpiperazinyl group.

  • Step 1: Preparation of the Benzoate Core:
    • Reagents: Benzoic acid, tert-butyl alcohol, sulfuric acid
    • Conditions: Reflux, dehydration
  • Step 2: Introduction of the Tert-Butyl Group:
    • Reagents: Tert-butyl chloride, aluminum chloride
    • Conditions: Anhydrous conditions, low temperature
  • Step 3: Addition of the Dimethoxypropan-2-yl Moiety:
    • Reagents: 1,3-dimethoxypropane, sodium hydride
    • Conditions: Anhydrous conditions, room temperature
  • Step 4: Incorporation of the Trifluoroacetyl Group:
    • Reagents: Trifluoroacetic anhydride, pyridine
    • Conditions: Anhydrous conditions, low temperature
  • Step 5: Attachment of the Methylpiperazinyl Group:
    • Reagents: 4-methylpiperazine, N,N’-dicyclohexylcarbodiimide (DCC)
    • Conditions: Room temperature, inert atmosphere

Chemical Reactions Analysis

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium
    • Products: Oxidized derivatives with altered functional groups
  • Reduction:
    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous conditions
    • Products: Reduced derivatives with modified functional groups
  • Substitution:
    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Varies depending on the reagent
    • Products: Substituted derivatives with different functional groups

Scientific Research Applications

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:

  • Medicinal Chemistry:
    • Potential use as a pharmacophore in drug design
    • Investigation of its biological activity against various diseases
  • Organic Synthesis:
    • Utilized as an intermediate in the synthesis of complex organic molecules
    • Exploration of its reactivity in various organic transformations
  • Material Science:
    • Study of its properties for potential use in advanced materials
    • Examination of its stability and reactivity under different conditions

Mechanism of Action

The mechanism of action of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The methylpiperazinyl group may contribute to the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can be compared with similar compounds such as:

  • Tert-butyl 4-(4-methylpiperazin-1-yl)benzoate
  • 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid
  • Tert-butyl 2-(4-methylpiperazin-1-yl)benzoate

These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the trifluoroacetyl group in this compound imparts unique properties, making it distinct from its analogs.

Properties

Molecular Formula

C23H34F3N3O5

Molecular Weight

489.5 g/mol

IUPAC Name

tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H34F3N3O5/c1-22(2,3)34-20(30)18-8-7-16(28-11-9-27(4)10-12-28)13-19(18)29(21(31)23(24,25)26)17(14-32-5)15-33-6/h7-8,13,17H,9-12,14-15H2,1-6H3

InChI Key

HPKMEFIHEQLMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C(COC)COC)C(=O)C(F)(F)F

Origin of Product

United States

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